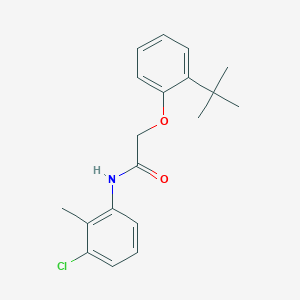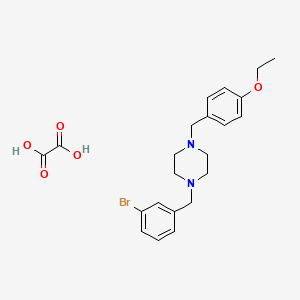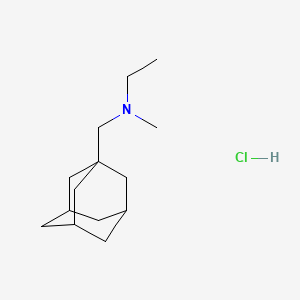
2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
BAY 41-2272 exerts its effects through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cGMP from guanosine triphosphate (GTP). By increasing the levels of cGMP, BAY 41-2272 promotes the relaxation of smooth muscle cells in blood vessels and the corpus cavernosum, leading to improved blood flow and penile erection. In cancer cells, BAY 41-2272 induces apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway.
Effets Biochimiques Et Physiologiques
BAY 41-2272 has been shown to have several biochemical and physiological effects in various tissues and organs. In the cardiovascular system, BAY 41-2272 promotes vasodilation and reduces pulmonary arterial pressure. In the reproductive system, BAY 41-2272 enhances penile erection and improves sexual function. In cancer cells, BAY 41-2272 inhibits proliferation and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
BAY 41-2272 has several potential future directions for research, including its use as a therapeutic agent for other diseases such as heart failure, stroke, and diabetes. Additionally, the development of new analogs of BAY 41-2272 with improved pharmacological properties may lead to the discovery of more effective drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of BAY 41-2272 may provide new insights into the pathogenesis of diseases and lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
BAY 41-2272 can be synthesized through a multistep process that involves the reaction of 2-tert-butylphenol with 3-chloro-2-methylphenyl isocyanate, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes smooth muscle cells in blood vessels. In erectile dysfunction, BAY 41-2272 has been shown to enhance the effects of nitric oxide, a signaling molecule that plays a crucial role in penile erection. In cancer, BAY 41-2272 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-15(20)9-7-10-16(13)21-18(22)12-23-17-11-6-5-8-14(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBRHJQNQHZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)


![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)